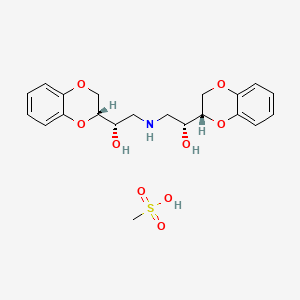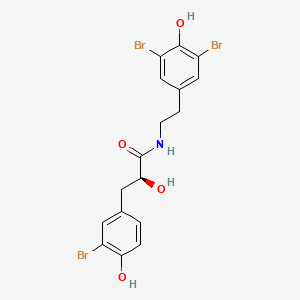
Hemibastadinol 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hemibastadinol 3 is a natural product found in Ianthella basta with data available.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Analysis
Hemibastadinol 3 is a compound isolated from the marine sponge Ianthella basta, found in the Bismarck Archipelago of Papua New Guinea. Researchers have identified hemibastadinols 1-3 as significant biosynthetic links to a series of bromotyrosine tetramers known as bastadins. These compounds, including hemibastadinol 3, have been studied for their antimicrobial activities (Pettit et al., 1996).
Bioactive Properties in Marine Sponges
Hemibastadinol 3, along with other bromo- and iodo-containing compounds from marine sponges, was investigated for its ability to inhibit bacterial virulence. In a study, these compounds were found to effectively inhibit the bacterial type III secretion system (T3SS) in Yersinia pseudotuberculosis without affecting the growth or metabolic activity of the bacteria. Hemibastadinol 3, in particular, demonstrated potential as a T3SS inhibitor (McCauley et al., 2017).
Antibiofilm Activity
Research on hemibastadins analogues, including hemibastadinol 3, has revealed their efficacy in inhibiting biofilm formation by various marine bacterial strains. This compound showed promising antibiofilm efficiencies at specific concentrations, with minimal toxicity against both targeted bacteria and non-targeted marine organisms. This suggests a potential application of hemibastadinol 3 in developing eco-friendly biocides (Kacou et al., 2019).
Protein Kinase Inhibition and Cytotoxicity
Hemibastadinol 3, along with other compounds isolated from Ianthella basta, demonstrated significant inhibition of various protein kinases. This property is valuable for therapeutic applications, particularly in targeting specific cellular processes in cancer therapies. Furthermore, some of these compounds showed strong cytotoxic potential against certain cell lines, indicating their potential use in cancer research (Niemann et al., 2013).
Inhibition of Blue Mussel Phenoloxidase
Hemibastadin derivatives, including hemibastadinol 3, have been explored for their potential as inhibitors of blue mussel phenoloxidase, a key enzyme in mussel attachment to substrates. These compounds' inhibitory activity against this enzyme suggests their application in antifouling research, crucial for marine bioengineering and environmental conservation (Niemann et al., 2015).
Eigenschaften
Produktname |
Hemibastadinol 3 |
|---|---|
Molekularformel |
C17H16Br3NO4 |
Molekulargewicht |
538 g/mol |
IUPAC-Name |
(2S)-3-(3-bromo-4-hydroxyphenyl)-N-[2-(3,5-dibromo-4-hydroxyphenyl)ethyl]-2-hydroxypropanamide |
InChI |
InChI=1S/C17H16Br3NO4/c18-11-5-9(1-2-14(11)22)8-15(23)17(25)21-4-3-10-6-12(19)16(24)13(20)7-10/h1-2,5-7,15,22-24H,3-4,8H2,(H,21,25)/t15-/m0/s1 |
InChI-Schlüssel |
KTCXMUWGHHIRCQ-HNNXBMFYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)NCCC2=CC(=C(C(=C2)Br)O)Br)O)Br)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)NCCC2=CC(=C(C(=C2)Br)O)Br)O)Br)O |
Synonyme |
hemibastadinol 3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




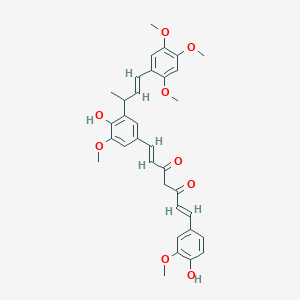

![[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B1254493.png)

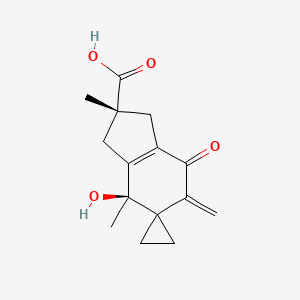
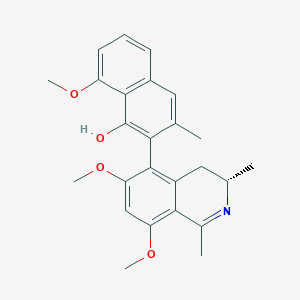

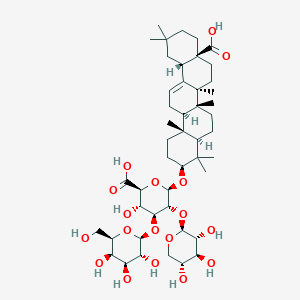
![(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1254502.png)
![Benz[b]indeno[1,2-e]pyran-6,11-dione](/img/structure/B1254504.png)
